6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of bromine and methoxy groups in the molecule makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-5-methoxypyridine.
Formation of Pyrazole Ring: The 3-bromo-5-methoxypyridine is then reacted with hydrazine to form the pyrazole ring.
Cyclization: The resulting intermediate undergoes cyclization to form the pyrazolopyridine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity. Common solvents used include dimethylformamide (DMF) and acetonitrile, while catalysts like palladium on carbon (Pd/C) may be employed to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as an anticancer agent and in the treatment of neurological disorders.
Industry: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor pathways, affecting cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine
- 6-Bromo-3-methoxy-1H-pyrazolo[1,5-a]pyridine
- 6-Bromo-4-methoxy-1H-pyrazolo[4,3-b]pyridine
Uniqueness
6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine and methoxy groups allows for versatile modifications, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C7H6BrN3O |
---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
6-bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-4-3-9-6(8)2-5(4)10-11-7/h2-3H,1H3,(H,10,11) |
InChI Key |
WLVUUNSBVIFOES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC2=CC(=NC=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.